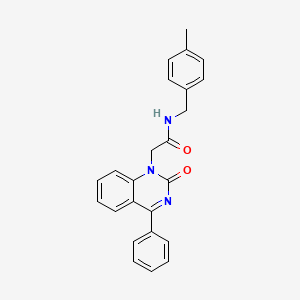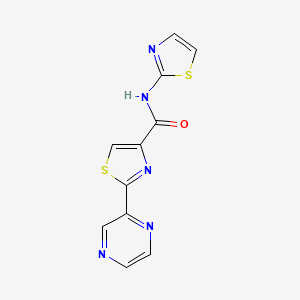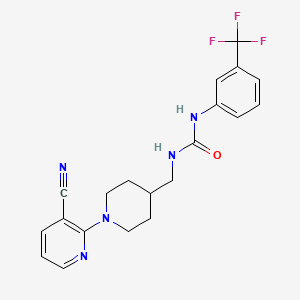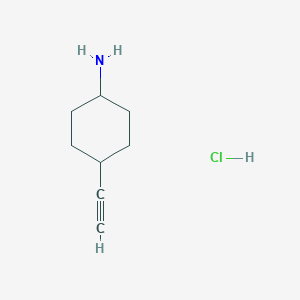
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been reviewed for their antitumor activity. These compounds are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties, highlighting their relevance in cancer research and drug development (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
DNA Minor Groove Binder and Analogs
The synthetic dye Hoechst 33258 and its analogs, which include structures with N-methyl piperazine derivatives, demonstrate strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. These compounds find uses in various biological applications, including as radioprotectors and topoisomerase inhibitors, suggesting their utility in genetic research and therapy (Issar, U., & Kakkar, R., 2013).
Arylpiperazine Derivatives: Metabolism and Effects
Arylpiperazine derivatives, used clinically for treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation. Their metabolites affect various neurotransmitter receptors, indicating their potential for studying neurotransmitter-related disorders (Caccia, S., 2007).
Anti-Tubercular Activity of Pyrimidine Derivatives
Modifications of the isoniazid structure with pyrimidine derivatives have shown significant anti-tubercular activity against various Mycobacterium species. This research suggests pyrimidine derivatives' role in developing new treatments for tuberculosis (Asif, M., 2014).
Dipeptidyl Peptidase IV Inhibitors and Imidazole Scaffold
Compounds with imidazole scaffolds, including pyrimidine derivatives, serve as inhibitors for DPP IV, a target for type 2 diabetes mellitus treatment. This research underscores the importance of these scaffolds in medicinal chemistry for developing antidiabetic drugs (Mendieta, L., Tarragó, T., & Giralt, E., 2011).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-14-2-3-16(15(20)10-14)24-19(28)26-8-6-25(7-9-26)17-11-18(23-12-22-17)27-5-4-21-13-27/h2-5,10-13H,6-9H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEDCTBEWHUONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)




![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)
![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)




